4-chloro-2-methyl-1H-imidazole-5-carbaldehyde
Overview
Description
4-chloro-2-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and an aldehyde group at the 5th position of the imidazole ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-1H-imidazole-5-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles .
Another method involves the use of phosphorus oxychloride and toluene as solvents. The reaction is carried out at a controlled temperature, with the addition of dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid.
Reduction: 4-chloro-2-methyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-methyl-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorine and methyl groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
4-chloro-2-methyl-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:
4-methyl-5-imidazolecarboxaldehyde: This compound has a methyl group at the 4th position instead of a chlorine atom.
2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde: This compound has a butyl group at the 2nd position and a carboxaldehyde group at the 4th position.
The presence of different substituents in these compounds affects their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific substitution pattern, which imparts distinct properties and makes it suitable for various specialized applications.
Biological Activity
4-Chloro-2-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound belonging to the imidazole family, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, including enzyme inhibition and interaction with various molecular targets. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications in scientific research.
Chemical Structure
The chemical structure of this compound is defined by the following features:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Chloro Group : Positioned at the 4th carbon.
- Methyl Group : Located at the 2nd carbon.
- Aldehyde Group : Present at the 5th carbon.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity. This interaction is crucial for its role as a building block in the development of enzyme inhibitors and receptor agonists .
Enzyme Inhibition
Research has indicated that this compound can inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, it has been studied for its effects on deubiquitinating enzymes, which play significant roles in cellular regulation and signaling pathways .
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown efficacy against various bacterial strains, indicating potential for further exploration in this area .
Research Findings
Several studies have explored the biological implications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Enzyme Inhibition | Demonstrated inhibition of deubiquitinating enzymes, suggesting potential therapeutic applications. |
Study B | Antimicrobial Activity | Found that related imidazole compounds exhibited antimicrobial effects against Gram-positive bacteria. |
Study C | Protein Interaction | Showed stable complex formation with specific proteins, indicating potential as a drug lead compound. |
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Cyclization of Amido-Nitriles : Utilizing nickel catalysts under mild conditions.
- Phosphorus Oxychloride Method : Involves controlled temperature reactions with dimethylformamide (DMF) as a solvent.
These methods allow for the incorporation of various functional groups, enhancing the compound's versatility in synthetic chemistry.
Pharmaceutical Development
Due to its biological activities, this compound serves as a valuable intermediate in pharmaceutical synthesis. It is particularly relevant in developing enzyme inhibitors and other biologically active molecules.
Industrial Use
In addition to its pharmaceutical applications, this compound is utilized in producing agrochemicals and specialty chemicals due to its unique reactivity profile.
Properties
IUPAC Name |
5-chloro-2-methyl-1H-imidazole-4-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-7-4(2-9)5(6)8-3/h2H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEJSLIVMMLODL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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